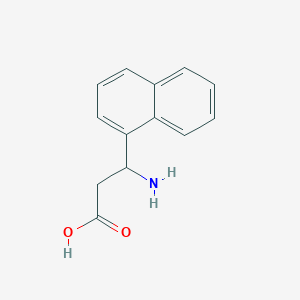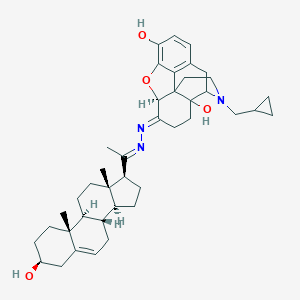
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester, also known as A-317567, is a chemical compound that has been widely studied for its potential medical applications. This compound belongs to the class of piperazine derivatives, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is not fully understood, but it is thought to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including pain perception, cognitive function, and inflammation. By blocking the alpha7 receptor, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may reduce pain perception and inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain perception and inflammation, and to improve cognitive function. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been shown to have neuroprotective effects, and may have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has been extensively studied in animal models, and its effects have been well characterized. This makes it a useful tool for studying the alpha7 receptor and its role in physiological processes. However, one limitation of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine its safety and efficacy in humans, and to identify the optimal dosing regimen. Another area of interest is its potential as a treatment for addiction. Additional studies are needed to determine its effects on different types of drugs of abuse, and to identify the optimal treatment regimen. Finally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester may have potential as a treatment for neurological disorders, and further studies are needed to determine its neuroprotective effects and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester involves several steps, including the preparation of the piperazine ring, the introduction of the carboxylic acid group, and the addition of the alkynyl groups. The final step involves the reaction of the compound with ethyl bromide to form the ethyl ester. The synthesis of 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied extensively for its potential as a therapeutic agent. It has been shown to have analgesic properties, and has been investigated as a treatment for chronic pain. 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has also been studied for its potential as a treatment for addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, 4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester has been studied for its potential as a treatment for neurological disorders, including Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
109820-88-4 |
|---|---|
Produktname |
4-Carboxy-1-(2-heptynyl)-1-(2-propynyl)piperazinium bromide ethyl ester |
Molekularformel |
C17H27BrN2O2 |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
ethyl 4-hept-2-ynyl-4-prop-2-ynylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C17H27N2O2.BrH/c1-4-7-8-9-10-14-19(13-5-2)15-11-18(12-16-19)17(20)21-6-3;/h2H,4,6-8,11-16H2,1,3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ONKYGDDZJGUKPE-UHFFFAOYSA-M |
SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
Kanonische SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)CC#C.[Br-] |
Synonyme |
ethyl 4-hept-2-ynyl-4-prop-2-ynyl-2,3,5,6-tetrahydropyrazine-1-carboxy late bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)









![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)
